

# An In-Depth Technical Guide to TG100572 Hydrochloride and its Prodrug TG100801

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## Compound of Interest

Compound Name: TG 100572 Hydrochloride

Cat. No.: B1682777

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This technical guide provides a comprehensive overview of the multi-targeted kinase inhibitor TG100572 hydrochloride and its prodrug, TG100801, for researchers, scientists, and drug development professionals. The document details their mechanism of action, pharmacokinetic profiles, and key experimental findings, presented with structured data and detailed methodologies.

## Introduction

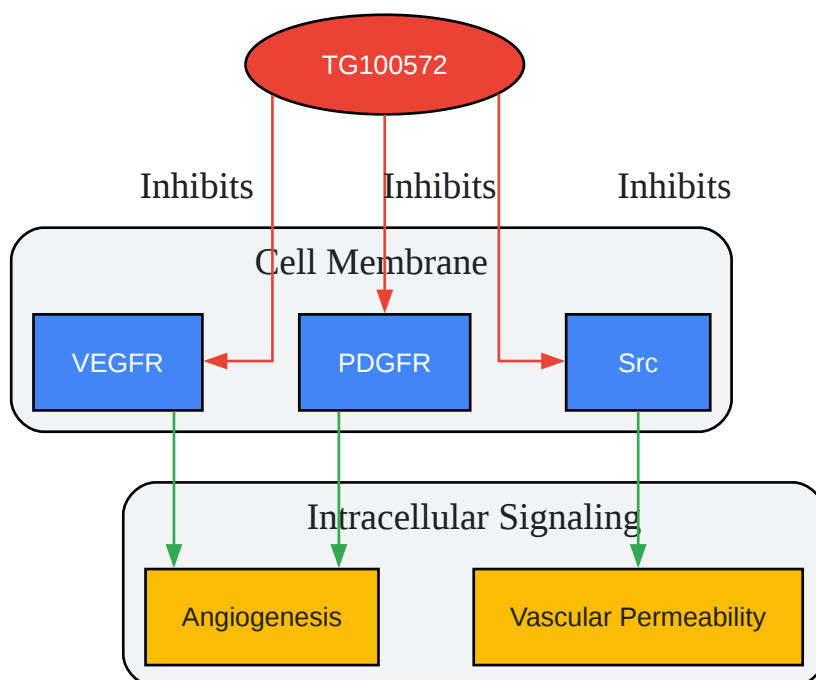
TG100801 is a topically administered prodrug that is converted in vivo to its active metabolite, TG100572.<sup>[1]</sup> This conversion is facilitated by esterase enzymes present in ocular tissues.<sup>[1]</sup> TG100572 is a potent, multi-targeted kinase inhibitor designed to treat ocular diseases such as age-related macular degeneration (AMD) by targeting key pathways involved in angiogenesis and vascular permeability.<sup>[2][3]</sup> Administered as an eye drop, TG100801 offers a non-invasive treatment option with minimal systemic exposure.<sup>[1][2]</sup>

## Mechanism of Action

TG100572 exerts its therapeutic effects by inhibiting a range of receptor tyrosine kinases (RTKs) and Src family kinases.<sup>[4][5]</sup> These kinases are critical mediators of signaling pathways that drive pathological angiogenesis and vascular leakage, which are hallmarks of AMD.<sup>[3][6]</sup> The primary targets of TG100572 include Vascular Endothelial Growth Factor Receptors (VEGFR1 and VEGFR2), Fibroblast Growth Factor Receptors (FGFR1 and FGFR2), and Platelet-Derived Growth Factor Receptor  $\beta$  (PDGFR $\beta$ ).<sup>[4][7]</sup> By inhibiting these receptors,

TG100572 effectively blocks the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival.[8]

Furthermore, TG100572 potently inhibits Src family kinases, which play a crucial role in mediating VEGF-induced vascular permeability.[9] This dual inhibition of both VEGF receptors and Src kinases provides a comprehensive blockade of VEGF-driven pathology.[9] In preclinical studies, TG100572 has been shown to induce apoptosis in proliferating endothelial cells and inhibit inflammatory-mediated processes.[2]



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**Diagram 1:** Simplified signaling pathway of TG100572 inhibition.

## Quantitative Data

### In Vitro Kinase Inhibition

TG100572 demonstrates potent inhibition of a wide range of kinases involved in ocular neovascularization. The half-maximal inhibitory concentrations ( $IC_{50}$ ) are summarized in the table below.

Target Kinase	IC <sub>50</sub> (nM)
VEGFR1	2[4][5][7]
VEGFR2	7[4][5][7]
FGFR1	2[4][5][7]
FGFR2	16[4][5][7]
PDGFRβ	13[4][5][7]
Fgr	5[4][5][7]
Fyn	0.5[4][5][7]
Hck	6[4][5][7]
Lck	0.1[4][5][7]
Lyn	0.4[4][5][7]
Src	1[4][5][7]
Yes	0.2[4][5][7]

## Cellular Activity

In cell-based assays, TG100572 effectively inhibits the proliferation of human retinal microvascular endothelial cells (hRMVEC).

Assay	Cell Line	IC <sub>50</sub> (nM)
Cell Proliferation	hRMVEC	610 ± 72[4][7]

## Ocular Pharmacokinetics of TG100572 following Topical TG100801 Administration

Following topical administration of the prodrug TG100801, the active compound TG100572 achieves therapeutic concentrations in the back-of-the-eye tissues.

Species	Tissue	T <sub>max</sub> (h)	C <sub>max</sub> (μM)	T <sub>1/2</sub> (h)
Mouse	Choroid/Sclera	0.5[7][8]	23.4[7][8]	>7[1]
Rabbit	Various	-	-	>7[1]
Dog	Various	-	-	>7[1]
Mini-pig	Various	-	-	>7[1]

Importantly, systemic exposure to both TG100801 and TG100572 is below the limit of quantitation (1-3 ng/mL) following topical delivery, indicating a minimal risk of systemic side effects.[1]

## Experimental Protocols

### In Vitro Kinase Inhibition Assay

- Objective: To determine the IC<sub>50</sub> values of TG100572 against a panel of purified recombinant human kinases.
- Methodology:
  - Kinase assays are performed using standard methods with recombinant human enzymes. [6]
  - Serial dilutions of TG100572 are incubated with the specific kinase, ATP, and a suitable substrate.
  - The kinase activity is measured by quantifying the phosphorylation of the substrate, typically through radiometric or fluorescence-based methods.
  - IC<sub>50</sub> values are calculated by fitting the dose-response data to a sigmoidal curve.

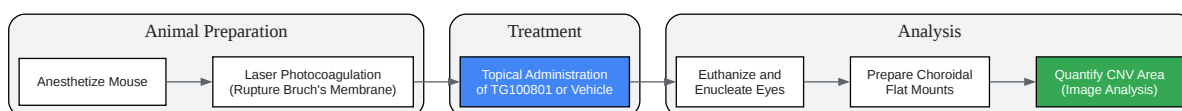
### hRMVEC Proliferation Assay

- Objective: To assess the anti-proliferative effect of TG100572 on human retinal microvascular endothelial cells.

- Methodology:
  - hRMVEC are seeded in 96-well plates and allowed to adhere overnight.
  - The cells are then treated with various concentrations of TG100572 or vehicle control.
  - After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay.[\[10\]](#)
  - The absorbance is read using a plate reader, and the IC<sub>50</sub> value is determined from the dose-response curve.

## Laser-Induced Choroidal Neovascularization (CNV) in Mice

- Objective: To evaluate the in vivo efficacy of topically administered TG100801 in a mouse model of AMD.
- Methodology:
  - Laser photocoagulation is used to rupture Bruch's membrane in the eyes of C57BL/6 mice, inducing CNV.[\[6\]](#)
  - Mice are then treated with topical eye drops of TG100801 (e.g., 5 mg/mL) or vehicle control, typically three times a day for 14 days.[\[6\]](#)
  - At the end of the treatment period, the mice are euthanized, and their eyes are enucleated.
  - Choroidal flat mounts are prepared, and the area of CNV at the rupture sites is quantified using image analysis software.[\[6\]](#)



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**Diagram 2:** Workflow for the laser-induced CNV mouse model.

## Ocular Pharmacokinetic Studies

- Objective: To determine the concentration of TG100801 and TG100572 in ocular tissues and plasma following topical administration.
- Methodology:
  - TG100801 is administered as eye drops to various animal species (e.g., mice, rabbits, dogs, mini-pigs).[1]
  - Animals are sacrificed at different time points post-administration.[1]
  - Ocular tissues (e.g., retina, choroid, sclera) and plasma samples are collected.[1]
  - Tissues are homogenized, and the analytes are extracted.[1]
  - The concentrations of TG100801 and TG100572 are quantified using a validated LC/MS/MS (Liquid Chromatography with tandem mass spectrometry) assay.[1]
  - Pharmacokinetic parameters such as  $C_{\max}$ ,  $T_{\max}$ , and  $T_{1/2}$  are calculated using software like WINNONLIN.[1]

## Conclusion

TG100572 is a potent multi-targeted kinase inhibitor with a well-defined mechanism of action against key drivers of ocular neovascularization and vascular permeability. The prodrug, TG100801, allows for effective topical delivery to the posterior segment of the eye, achieving therapeutic concentrations of TG100572 with minimal systemic exposure. The preclinical data strongly support its development as a non-invasive treatment for age-related macular degeneration and other related ocular diseases. The experimental protocols outlined in this guide provide a framework for further research and development in this area.

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